Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with a molecular formula of C({20})H({24})N({2})O({7})S(_{2}) and a molecular weight of 468.54 g/mol This compound features a thiophene ring substituted with a sulfonyl group, a piperazine ring, and methoxyphenyl and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring is synthesized through a series of reactions starting from simple precursors like 2-acetylthiophene
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiophene core.
Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, typically using reagents like sulfonyl chlorides under basic conditions.
Methoxyphenyl Substitution: The methoxyphenyl group is attached to the piperazine ring through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group or reduce the carboxylate groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH({4})).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-3-methylthiophene-2,4-dicarboxylate
- Dimethyl 5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-3-methylthiophene-2,4-dicarboxylate
Uniqueness
Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and binding affinity to molecular targets
Properties
IUPAC Name |
dimethyl 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7S2/c1-13-16(18(23)28-3)20(30-17(13)19(24)29-4)31(25,26)22-11-9-21(10-12-22)14-7-5-6-8-15(14)27-2/h5-8H,9-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYAYQXZOHVCMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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